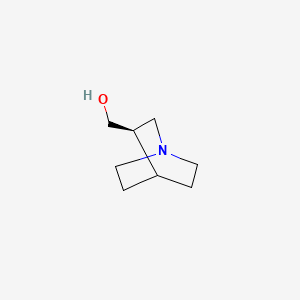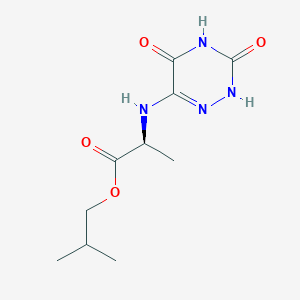![molecular formula C5H2BrClN4 B11715652 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine est un composé hétérocyclique appartenant à la classe des triazolopyrazines. Ce composé est caractérisé par la présence d'atomes de brome et de chlore, qui contribuent à ses propriétés chimiques uniques. Il a suscité un intérêt significatif dans les domaines de la chimie médicinale et de la recherche pharmaceutique en raison de ses activités biologiques potentielles.
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La synthèse du 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction de la 6-chloro-3-nitropyrazine avec l'azoture de sodium, suivie d'une bromation à l'aide de N-bromosuccinimide (NBS). Les conditions de réaction incluent souvent l'utilisation de solvants tels que le diméthylformamide (DMF) et des températures allant de 80°C à 120°C .
Méthodes de Production Industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à écoulement continu et l'optimisation des paramètres de réaction peuvent améliorer le rendement et la pureté. De plus, les méthodes industrielles peuvent incorporer des techniques de purification avancées telles que la recristallisation et la chromatographie pour garantir que le composé répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de Réactions : Le 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine subit diverses réactions chimiques, notamment :
Réactions de Substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile.
Oxydation et Réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour produire des amines.
Réactions de Cyclisation : Il peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et Conditions Communs :
Substitution Nucléophile : Des réactifs tels que le méthylate de sodium ou le tert-butylate de potassium dans des solvants comme le méthanol ou le diméthylsulfoxyde (DMSO).
Oxydation : Des réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Des réactifs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4).
Principaux Produits :
- Triazolopyrazines substituées
- Dérivés oxydés
- Dérivés d'amines réduites
4. Applications de la Recherche Scientifique
Chimie : Utilisé comme un bloc de construction pour la synthèse de composés hétérocycliques plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.
Médecine : Exploré pour ses propriétés anticancéreuses, antimicrobiennes et antivirales.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et agrochimiques.
5. Mécanisme d'Action
Le mécanisme d'action du this compound implique son interaction avec des cibles moléculaires spécifiques. Il a été constaté qu'il inhibait certaines kinases, telles que c-Met et VEGFR-2, qui jouent un rôle crucial dans les voies de signalisation cellulaire. En inhibant ces kinases, le composé peut perturber les processus cellulaires tels que la prolifération et l'angiogenèse, conduisant à ses effets anticancéreux potentiels .
Composés Similaires :
- 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Comparaison : Le this compound se distingue par la présence d'atomes de brome et de chlore, ce qui peut améliorer sa réactivité et son activité biologique. Comparé à ses analogues, ce composé peut présenter une puissance et une sélectivité améliorées dans ses applications biologiques .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets. It has been found to inhibit certain kinases, such as c-Met and VEGFR-2, which play crucial roles in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cellular processes such as proliferation and angiogenesis, leading to its potential anticancer effects .
Comparaison Avec Des Composés Similaires
- 6-Chloro-[1,2,4]triazolo[1,5-a]pyrazine
- 8-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
- 6-Bromo-[1,2,4]triazolo[1,5-a]pyrazine
Comparison: 8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine stands out due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity. Compared to its analogs, this compound may exhibit improved potency and selectivity in its biological applications .
Propriétés
Formule moléculaire |
C5H2BrClN4 |
|---|---|
Poids moléculaire |
233.45 g/mol |
Nom IUPAC |
8-bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H2BrClN4/c6-4-5-8-2-9-11(5)1-3(7)10-4/h1-2H |
Clé InChI |
NHRRCKQRUPSEOI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=C(C2=NC=NN21)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene]-3-oxo-4-phenylbutanenitrile](/img/structure/B11715576.png)




![1-{2-[(2-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715597.png)

![[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol](/img/structure/B11715617.png)

![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)

![[4-Methoxy-3-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B11715645.png)

